![molecular formula C18H20N6S B5514039 2-[1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)pyrrolidin-2-yl]-1-methyl-1H-benzimidazole](/img/structure/B5514039.png)
2-[1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)pyrrolidin-2-yl]-1-methyl-1H-benzimidazole
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Description
The compound incorporates several heterocyclic motifs, including pyrazolo[3,4-d]thiazole, pyrrolidine, and benzimidazole units. Such compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The synthesis and analysis of these compounds provide insights into their potential applications, physical and chemical properties, and reactivity patterns.
Synthesis Analysis
Synthesis of complex molecules like this often involves multi-step organic reactions, starting from simpler building blocks. For related structures, the synthesis may involve the formation of the benzimidazole core followed by sequential addition of the pyrrolidine and pyrazolo[3,4-d]thiazole units through nucleophilic substitution reactions, amidation, and ring-closure reactions (Al-Afaleq, 2000). These steps require careful control of reaction conditions and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using NMR, IR spectroscopy, and X-ray crystallography. These techniques provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions, which are critical for understanding the compound's reactivity and physical properties (Bakri et al., 2018). Computational methods, such as DFT calculations, can complement experimental data, offering insights into the electronic properties and potential reactive sites within the molecule.
Chemical Reactions and Properties
Compounds containing benzimidazole and pyrazolo[3,4-d]thiazole units exhibit a range of chemical reactivities, including electrophilic and nucleophilic sites, which can undergo various organic transformations. These may include alkylation, acylation, and sulfonation reactions, which can modify the compound's physical and chemical properties for specific applications (Elmaati, 2002).
Scientific Research Applications
Synthesis Methodologies
- The synthesis of novel heterocycles, such as pyrazolines, pyridines, and benzodiazepines, from key intermediates like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, demonstrates the chemical versatility of these compounds. This methodology allows for the generation of a structurally diverse library of compounds with potential applications in medicinal chemistry and materials science (Roman, 2013).
Antimicrobial Properties
- Research into thiophene-based heterocycles incorporating pyrazole, pyridine, and benzimidazole moieties has indicated that some of these compounds show promising antimicrobial activities. This suggests their potential use in developing new antimicrobial agents, highlighting the importance of heterocyclic compounds in addressing resistance to existing drugs (Mabkhot et al., 2016).
Molecular Docking and Antioxidant Potential
- Studies involving the synthesis of heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties, followed by evaluation of their antioxidant potential through DPPH scavenging assay, molecular docking, and DFT calculations, reveal the significance of structural design in enhancing biological activity. This research underscores the role of heterocyclic chemistry in developing antioxidants with potential therapeutic applications (Kaddouri et al., 2020).
Synthesis of Heterocycles for Insecticidal Applications
- The creation of novel heterocycles incorporating a thiadiazole moiety for use against the cotton leafworm, Spodoptera littoralis, demonstrates the potential of these compounds in agricultural applications, particularly as insecticidal agents. This approach to synthesizing novel compounds could lead to safer, more effective pest control methods (Fadda et al., 2017).
properties
IUPAC Name |
1,3-dimethyl-5-[2-(1-methylbenzimidazol-2-yl)pyrrolidin-1-yl]pyrazolo[3,4-d][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6S/c1-11-15-17(23(3)21-11)20-18(25-15)24-10-6-9-14(24)16-19-12-7-4-5-8-13(12)22(16)2/h4-5,7-8,14H,6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAOINGYOIJQMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1SC(=N2)N3CCCC3C4=NC5=CC=CC=C5N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)pyrrolidin-2-yl]-1-methyl-1H-benzimidazole |
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